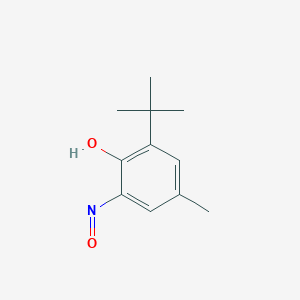amino}ethene-1-sulfonyl fluoride CAS No. 60538-09-2](/img/structure/B14619261.png)
2-{[2-(Fluorosulfonyl)ethyl](phenyl)amino}ethene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. This compound features a combination of fluorosulfonyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with ethylene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups into sulfonamide or thiol groups.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties and used in materials science.
Sulfonyl Fluorides: A broad class of compounds with similar reactivity, used in various chemical applications.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject for ongoing scientific investigation and industrial application.
Properties
CAS No. |
60538-09-2 |
|---|---|
Molecular Formula |
C10H11F2NO4S2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[N-(2-fluorosulfonylethenyl)anilino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11F2NO4S2/c11-18(14,15)8-6-13(7-9-19(12,16)17)10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChI Key |
SBAKUYLNDLVMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCS(=O)(=O)F)C=CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


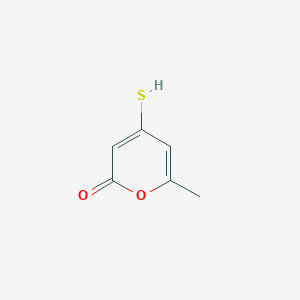
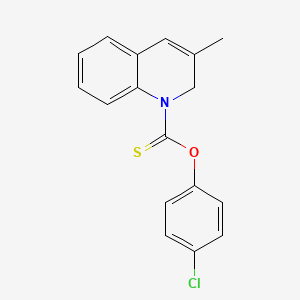
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
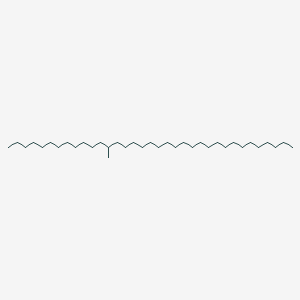
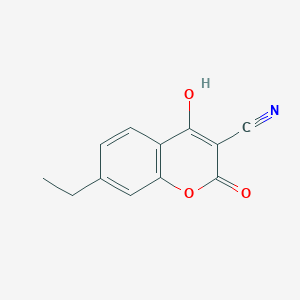
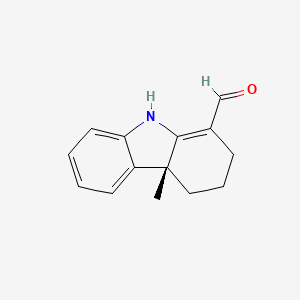
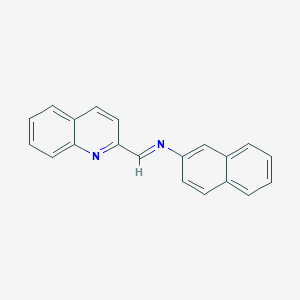
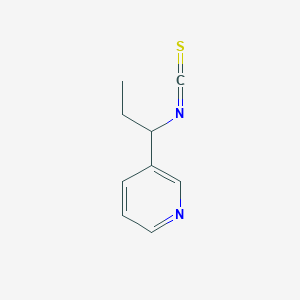
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
